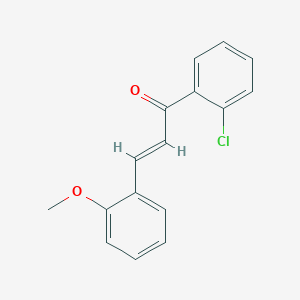

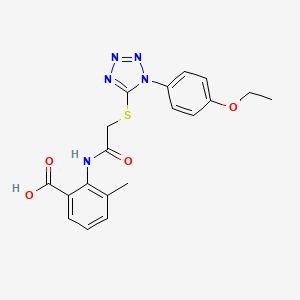

![molecular formula C10H12F3N3O B2926917 trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol CAS No. 2413365-34-9](/img/structure/B2926917.png)

trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs, and it can be used to adjust the steric and electronic properties of a lead compound .

Synthesis Analysis

The synthesis of such compounds often involves various methods to introduce the trifluoromethyl functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the trifluoromethyl group and the pyrimidin-4-yl group. The trifluoromethyl group is a functional group that has the formula -CF3 . The pyrimidin-4-yl group is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis

The trifluoromethyl group in the compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids . The trifluoromethyl group can also lower the basicity of compounds .科学的研究の応用

Synthesis and Structural Analysis

Researchers have developed synthetic pathways and conducted structural analyses of cyclobutane-containing compounds, which are closely related to the chemical structure of interest. For instance, studies on the synthesis of oligomers and the molecular structure of cyclobutane derivatives reveal insights into the synthesis processes and the conformational preferences of these molecules. Such research is foundational in creating building blocks for drug discovery and understanding molecular interactions (Lucarini & Tomasini, 2001; Radchenko et al., 2010).

Photolyase Activity and DNA Repair

The cyclobutane pyrimidine dimer is a major DNA photoproduct induced by UV radiation. Research on the structure and function of DNA photolyase highlights the enzyme's role in utilizing visible light energy to repair DNA by breaking the cyclobutane ring of the dimer, crucial for understanding mechanisms behind UV-induced DNA damage and repair (Sancar, 1994).

Oxidative Repair Mechanisms

The oxidative repair of pyrimidine cyclobutane dimers by nitrate radicals has been studied, revealing the impact of configuration and constitution at the cyclobutane ring on the repair process. This research contributes to our understanding of how DNA lesions formed upon UV exposure can be repaired, offering insights into potential therapeutic strategies (Haddad et al., 2020).

特性

IUPAC Name |

(1R,2R)-1-methyl-2-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O/c1-9(17)3-2-6(9)16-8-4-7(10(11,12)13)14-5-15-8/h4-6,17H,2-3H2,1H3,(H,14,15,16)/t6-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOPOHRNYIPBKI-HZGVNTEJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1NC2=NC=NC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]1NC2=NC=NC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2926834.png)

![(3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926837.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2926840.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2926846.png)

![3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2926848.png)